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Compound of Interest

Compound Name:
Ethyl 2-

oxocyclohexanecarboxylate

Cat. No.: B158149 Get Quote

This guide provides a comprehensive overview of the spectral data for ethyl 2-
oxocyclohexanecarboxylate, a significant intermediate in organic synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a detailed

analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure
IUPAC Name: ethyl 2-oxocyclohexane-1-carboxylate[1]

Molecular Formula: C₉H₁₄O₃[1][2][3]

Molecular Weight: 170.21 g/mol [1][2][3]

CAS Number: 1655-07-8[1][2][3]

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for ethyl 2-
oxocyclohexanecarboxylate.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

an organic molecule.[4][5]
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¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule

and their connectivity.[4][6] The data presented below is typically acquired in a deuterated

solvent such as chloroform-d (CDCl₃).[7]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 4.1-4.2 Quartet 2H -O-CH₂-CH₃

~ 3.4 Triplet 1H -CO-CH-CO-

~ 2.0-2.5 Multiplet 4H

Cyclohexane ring

protons adjacent to

carbonyls

~ 1.5-1.9 Multiplet 4H

Remaining

cyclohexane ring

protons

~ 1.2-1.3 Triplet 3H -O-CH₂-CH₃

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent

and the spectrometer's field strength. The keto-enol tautomerism of this compound can also

influence the spectrum.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.
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Chemical Shift (δ, ppm) Assignment

~ 205 Ketone Carbonyl (C=O)

~ 172 Ester Carbonyl (-COO-)

~ 61 Methylene Carbon of Ethyl Group (-O-CH₂-CH₃)

~ 50
Methine Carbon of Cyclohexane Ring (-CO-CH-

CO-)

~ 20-40 Remaining Cyclohexane Carbons

~ 14 Methyl Carbon of Ethyl Group (-O-CH₂-CH₃)

Note: Data is compiled from typical values for the functional groups present and available

spectral information.[1][8]

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.[9][10][11]

Wavenumber (cm⁻¹) Intensity Assignment

~ 2940 Strong C-H stretch (alkane)

~ 1745 Strong C=O stretch (ester carbonyl)

~ 1720 Strong C=O stretch (ketone carbonyl)

~ 1200 Strong C-O stretch (ester)

Note: The presence of two distinct carbonyl peaks is characteristic of β-keto esters.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[12][13]
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m/z Ratio Interpretation

171.3 [M+H]⁺ (Molecular ion plus a proton)[14][15]

170 [M]⁺ (Molecular ion)

124 [M - C₂H₅OH]⁺ (Loss of ethanol)[1]

68 Fragment ion[1]

55 Fragment ion[1]

Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the

spectroscopic data presented above.

Nuclear magnetic resonance (NMR) spectroscopy is a technique that exploits the magnetic

properties of certain atomic nuclei to determine the physical and chemical properties of atoms

or the molecules in which they are contained.[5][16]

Sample Preparation: A sample of ethyl 2-oxocyclohexanecarboxylate (typically 5-20 mg

for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a

deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.[17] A small

amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift

referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for data

acquisition.

Data Acquisition:

The NMR tube is placed in the spectrometer probe.

The magnetic field is "locked" onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized by "shimming" to obtain sharp resonance

signals.
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For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free

induction decay (FID) is recorded. Typically, 8 to 16 scans are acquired and averaged.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and

enhance sensitivity. A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of the ¹³C isotope.[5]

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.

The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative

number of protons.

FTIR is a technique used to obtain an infrared spectrum of absorption or emission of a solid,

liquid, or gas.[10]

Sample Preparation: For a liquid sample such as ethyl 2-oxocyclohexanecarboxylate, the

IR spectrum is commonly obtained using one of the following methods:

Neat Sample (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl

or KBr), which are then pressed together to form a thin film.[17] The plates are mounted in

a sample holder and placed in the IR beam.

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the crystal

(e.g., diamond or germanium) of an ATR accessory.[17] This technique is particularly

useful as it requires minimal sample preparation.

Instrumentation: An FTIR spectrometer is used.

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is

recorded first.[17] Then, the sample spectrum is recorded over a typical range of 4000-400

cm⁻¹.[17] The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber.

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.[18]
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Sample Introduction: A dilute solution of ethyl 2-oxocyclohexanecarboxylate in a volatile

solvent (e.g., methanol or acetonitrile) is introduced into the ion source, often via direct

infusion or coupled with a gas or liquid chromatograph.

Ionization: Electron Ionization (EI) is a common method for MS. Molecules are bombarded

with a high-energy electron beam, which ejects an electron from the molecule to form a

radical cation, or molecular ion.[13] This high-energy process often leads to fragmentation.

Electrospray ionization (ESI) is a softer ionization technique that can be used to observe the

protonated molecule, [M+H]⁺.

Mass Analysis: The generated ions are accelerated into a mass analyzer. The analyzer

separates the ions based on their mass-to-charge (m/z) ratio using electric and/or magnetic

fields.[19]

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z ratio. The resulting data is plotted as a mass spectrum, showing relative intensity versus

m/z.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic identification and

structural confirmation of an organic compound like ethyl 2-oxocyclohexanecarboxylate.
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Spectroscopic Analysis Workflow for Organic Compounds

Sample Origin
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Workflow for Spectroscopic Analysis of Ethyl 2-Oxocyclohexanecarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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